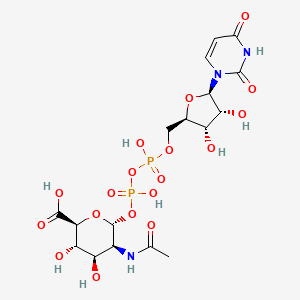

Udp-N-acetyl-D-mannosaminuronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

UDP-N-acetyl-alpha-D-mannosaminouronic acid is a UDP-N-acetyl-D-mannosaminouronate in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate acid of an UDP-N-acetyl-alpha-D-mannosaminouronate(3-).

Applications De Recherche Scientifique

Structural Insights and Enzymatic Functions

Crystal Structure Analysis

The crystal structure of UDP-N-acetyl-D-mannosamine dehydrogenase (UDP-d-ManNAcDH) from Pyrococcus horikoshii OT3 provides insights into the enzymatic conversion of UDP-N-acetyl-D-mannosamine (UDP-d-ManNAc) to UDP-d-ManNAcA. This analysis revealed the enzyme's folding into three distinct domains—nucleotide binding domain (NBD), substrate binding domain (SBD), and oligomerization domain (OD)—highlighting the structural features responsible for its catalytic action and thermostability (Pampa et al., 2014).

Enzyme Activity and Inhibition

A detailed study of the Staphylococcus aureus UDP-N-acetyl-mannosamine dehydrogenase Cap5O, involved in capsular polysaccharide biosynthesis, underscored the enzyme's crucial role in producing serotype 5 capsular polysaccharide. This research illuminated the enzyme's catalytic mechanism and identified potential targets for inhibiting its activity, thereby offering avenues for therapeutic interventions against bacterial infections (Gruszczyk et al., 2011).

Applications in Bacterial Cell Wall Biosynthesis

Understanding Exopolysaccharide Production

Analysis of nucleotide diphosphate sugar dehydrogenases, including UDP-d-ManNAcDH, elucidates their roles in converting UDP-N-acetyl-mannosamine to UDP-d-ManNAcA. This process is vital for the production of essential building blocks for exopolysaccharides found in organisms like Pseudomonas aeruginosa and Staphylococcus aureus. Understanding these enzymatic pathways is crucial for developing strategies to disrupt bacterial biofilm formation and virulence (Freas et al., 2016).

Role in Bacterial Virulence Factors

The biochemical characterization of enzymes involved in the biosynthesis of complex sugars, like UDP-d-ManNAcA, provides insights into how bacteria produce virulence factors, such as lipopolysaccharides and capsular polysaccharides. These factors are key to bacterial evasion of host immune responses. Research in this domain not only advances our understanding of bacterial pathogenesis but also opens up new possibilities for designing antimicrobial agents that target these biosynthetic pathways (Westman et al., 2007).

Propriétés

Nom du produit |

Udp-N-acetyl-D-mannosaminuronic acid |

|---|---|

Formule moléculaire |

C17H25N3O18P2 |

Poids moléculaire |

621.3 g/mol |

Nom IUPAC |

(2S,3S,4R,5S,6R)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8+,9-,10-,11+,12-,13+,14-,16-/m1/s1 |

Clé InChI |

DZOGQXKQLXAPND-XHUKORKBSA-N |

SMILES isomérique |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |

Synonymes |

UDP-ManNAcA UDP-N-acetyl-D-mannosaminuronic acid UDP-N-acetylmannosaminuronic acid uridine diphosphate N-acetyl-D-mannosaminuronic acid |

Origine du produit |

United States |

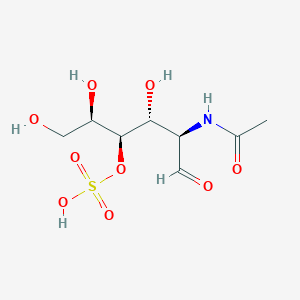

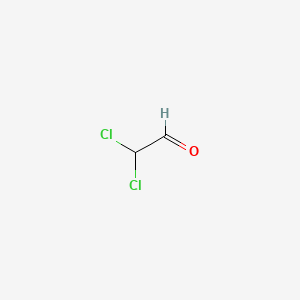

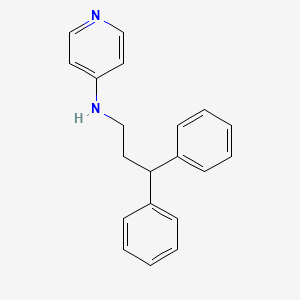

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

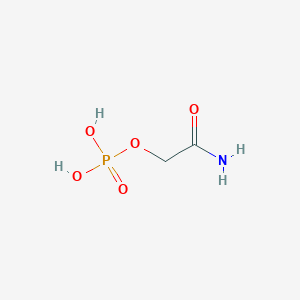

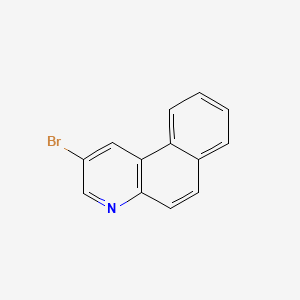

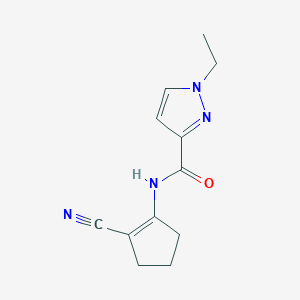

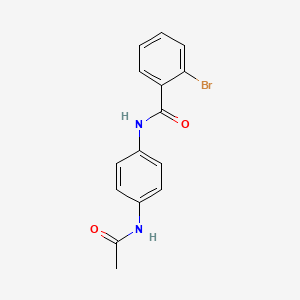

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)

![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)

![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)